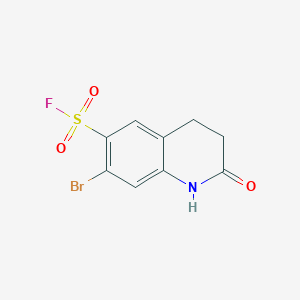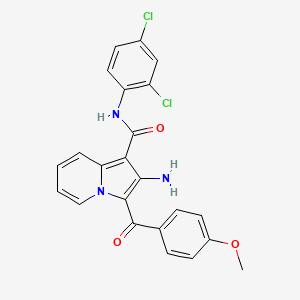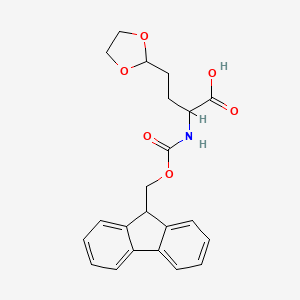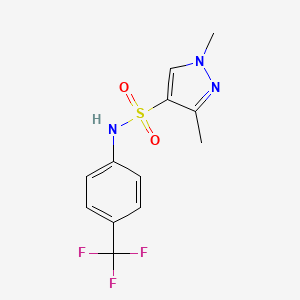
7-Bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of a class of enzymes known as serine proteases, which are involved in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
The inhibitory activity of 7-Bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride against serine proteases makes it a potential candidate for the development of new drugs for the treatment of various diseases. Serine proteases are involved in a range of physiological processes, including blood coagulation, inflammation, and immune response. They are also implicated in several pathological conditions such as cancer, Alzheimer's disease, and viral infections. Therefore, the development of inhibitors of serine proteases has been a subject of intense research in recent years.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride involves the covalent modification of the active site serine residue of serine proteases. This modification leads to the irreversible inhibition of the enzyme, thereby preventing its activity. The compound has been shown to be highly selective for certain serine proteases, making it a valuable tool for studying the function of these enzymes in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride are dependent on the specific serine protease that is targeted. Inhibition of blood coagulation factors can lead to anticoagulant effects, while inhibition of proteases involved in inflammation and immune response can lead to anti-inflammatory and immunomodulatory effects. The compound has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride in lab experiments include its high potency and selectivity for serine proteases, making it a valuable tool for studying the function of these enzymes. The compound is also readily available and can be synthesized on a large scale. However, the irreversible nature of its inhibition of serine proteases can be a limitation in some experiments, and its cytotoxic effects on cancer cells may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 7-Bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its effects on different serine proteases and the elucidation of their specific roles in different physiological and pathological processes. Additionally, the development of new synthetic methods for the production of this compound may lead to improvements in its potency and selectivity. Finally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of 7-Bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride involves the reaction of 7-bromo-3,4-dihydroquinolin-2(1H)-one with sulfonyl fluoride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the final product. The synthesis method is relatively straightforward and can be carried out on a large scale, making this compound readily available for research purposes.
Propiedades
IUPAC Name |
7-bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRMVIWUFKSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2550012.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2550016.png)
![Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate](/img/structure/B2550019.png)


![1,7-bis(2-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2550022.png)
![1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2550025.png)


![1-(2-Nitrophenyl)-3-[6-[(2-nitrophenyl)carbamoylamino]hexyl]urea](/img/structure/B2550031.png)

![1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B2550035.png)